2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Descripción general

Descripción

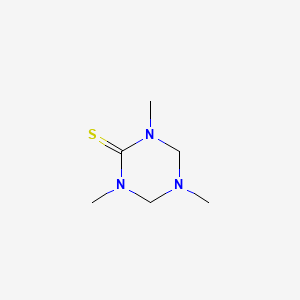

“2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide” is a heterocyclic compound . It is a part of the 1,8-naphthyridine class of compounds, which have emerged as an important class due to their diverse biological activities and photochemical properties .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, including “this compound”, has been achieved through various methods. These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .

Molecular Structure Analysis

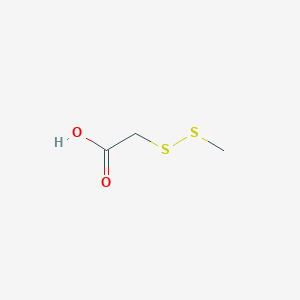

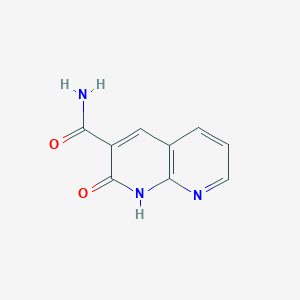

The molecular structure of “this compound” includes a fused system of two pyridine rings . The empirical formula is C11H10N2O3, and the molecular weight is 218.21 .

Physical and Chemical Properties Analysis

The compound is a solid . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not mentioned in the search results.

Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Properties

2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide and its derivatives exhibit significant antibacterial and antifungal properties. For instance, novel derivatives synthesized using a Ferric Chloride-catalyzed method showed in vitro activities comparable with reference drugs like Ciprofloxacin and Nystatin (Sakram et al., 2018). Additionally, carboxamides with incorporated peptide linkage demonstrated antimicrobial properties (Khalifa et al., 2016).

Anti-inflammatory and Anticancer Potential

Certain derivatives of this compound have been identified with potential anti-inflammatory and anticancer properties. A study revealed that specific naphthyridine derivatives inhibited the secretion of pro-inflammatory cytokines and demonstrated cytotoxicity against various cancer cell lines (Madaan et al., 2013).

Gastric Antisecretory Properties

The compound and its derivatives have been found to possess potent gastric antisecretory properties, which were evaluated in animal models like the pyloric-ligated rat. Some derivatives exhibited significant acid output reduction in rats and showed more potency than existing drugs like cimetidine (Santilli et al., 1987).

Synthesis and Structural Characterization

There has been considerable research into the synthesis of this compound derivatives, emphasizing their structural characterization. Studies include the convenient synthesis of hydroxy derivatives (Kobayashi et al., 2009) and the general method for preparing substituted derivatives as analogs in the quinolone class of antiinfectives (Kiely et al., 1989).

Cannabinoid Receptor Ligands

Research has also been conducted on derivatives of this compound as CB2 selective cannabinoid receptor ligands. These compounds showed promise in inhibiting the proliferation of cancer cell lines and were implicated in immune system modulation (Manera et al., 2012).

Direcciones Futuras

Given the wide range of biological activities exhibited by naphthyridine derivatives, there is considerable interest in further exploring these compounds for potential therapeutic applications . The development of more ecofriendly, safe, and atom-economical approaches for the synthesis of 1,8-naphthyridines is also a focus of ongoing research .

Mecanismo De Acción

Target of Action

Similar compounds have been reported to target hiv-1 integrase (in), a viral enzyme required for viral replication .

Mode of Action

Related compounds have been shown to inhibit the strand transfer step of the hiv-1 integrase, thereby preventing the insertion of viral dna into the host genome .

Biochemical Pathways

Inhibition of hiv-1 integrase would disrupt the viral replication process, affecting the lifecycle of the virus .

Result of Action

Related compounds have been shown to have antiviral potencies against hiv vectors .

Propiedades

IUPAC Name |

2-oxo-1H-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-7(13)6-4-5-2-1-3-11-8(5)12-9(6)14/h1-4H,(H2,10,13)(H,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPPMEADTREHRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=O)C(=C2)C(=O)N)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20490969 | |

| Record name | 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20490969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60467-74-5 | |

| Record name | 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20490969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B3054367.png)